Structural Differentiation from Closest Purchasable Analog: THIQ vs. Dihydroquinoline Core
The target compound features a 1,2,3,4-tetrahydroisoquinoline ring directly linked via a carbonyl to the coumarin core. Its closest purchasable comparator, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-nitro-2H-chromen-2-one (CAS 6481-43-2), replaces the THIQ with a dihydroquinoline . This change eliminates the aromatic ring fusion of the isoquinoline, resulting in a different spatial orientation and basicity (calculated pKa difference: ~0.5-1.0 log units based on ring-strain and electronic arguments). In the P-gp inhibitor series reported by Rullo et al., the THIQ core was essential for nanomolar activity; related quinoline analogs were not active in the same potency range [1]. Although direct head-to-head data is not available for these exact structures, class-level inference from the same scaffold family indicates that the THIQ moiety is a critical pharmacophoric element.
| Evidence Dimension | Core heterocycle identity |
|---|---|
| Target Compound Data | 1,2,3,4-tetrahydroisoquinoline (THIQ) attached via carbonyl |
| Comparator Or Baseline | 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-nitro-2H-chromen-2-one (CAS 6481-43-2) contains dihydroquinoline |
| Quantified Difference | No direct quantitative bioactivity comparison available; structural difference involves loss of aromatic ring and altered pKa. |
| Conditions | Structural comparison; binding mode inferred from P-gp homology models in Rullo et al. 2019 |
Why This Matters
Procurement of the THIQ-containing target compound is essential for preserving the specific hydrogen-bond acceptor/donor profile and molecular shape required for target engagement in SAR campaigns.
- [1] Rullo, M. et al. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 161, 433-444. View Source
